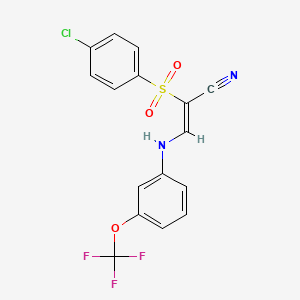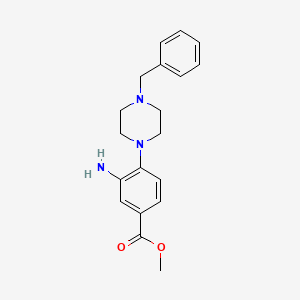
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate, and related compounds, have been a subject of interest in the synthesis of new amides and other chemical entities. For instance, Koroleva et al. (2011) explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These compounds were synthesized through reactions involving 1-methylpiperazine and related chemicals, playing a pivotal role in the development of the antileukemic agent imatinib and its isomers (Koroleva et al., 2011).
Biological Activities and Potential Applications
The compound and its derivatives have shown promise in various biological activities. Shah (2014) reported the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate and its derivatives, which exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in the development of new antimicrobial agents (Shah, 2014).
Structural Studies and Material Science
Structural studies of this compound and its isomers have revealed intricate details about their molecular and electronic structure. Portilla et al. (2007) conducted an in-depth study on the hydrogen-bonded sheets and chains in two isomeric forms of the compound, offering valuable insights into their molecular architecture and potential applications in material science and drug design (Portilla et al., 2007).
Synthesis of Central Nervous System Receptor Ligands
Further research into the synthesis of related compounds has led to the discovery of ligands for central nervous system receptors. Beduerftig et al. (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of the proteinogenic amino acid (S)-serine, which showed promising interaction with σ1-receptors (Beduerftig et al., 2001).
Mécanisme D'action
References:
- Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(11), 5481–5489
Analyse Biochimique
Biochemical Properties
It is known that piperazine derivatives have been reported as potent antibacterial agents . This suggests that Methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate may interact with enzymes, proteins, and other biomolecules in a way that inhibits bacterial growth.
Cellular Effects
Related compounds have been shown to have a potent antiproliferative activity against various types of tumors . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperazine analogs inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
A related compound, QCF-3, has shown an initial anti-depressant-like effect at dosages of 0.5–4 mg/kg in mice . This suggests that this compound may have similar dosage-dependent effects.
Metabolic Pathways
It is known that benzoate metabolism in the human body has been studied with the host perspective . This suggests that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
methyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOBFCZFZLAWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

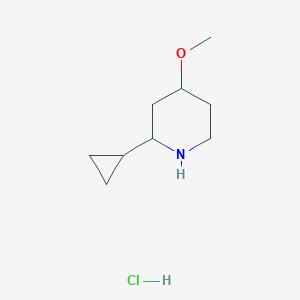
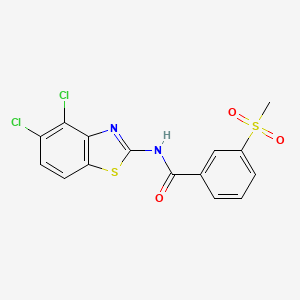
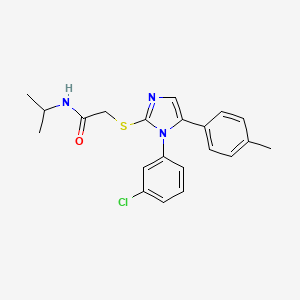
![N-(1,3-benzothiazol-2-yl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2499674.png)
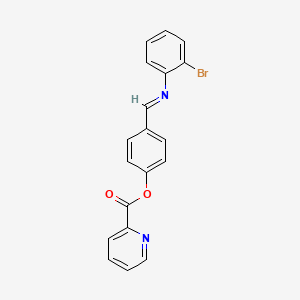

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)
![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)
